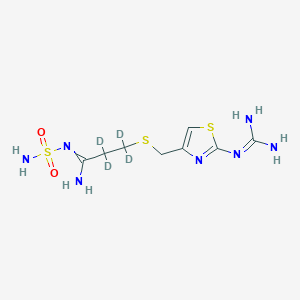
Famotidine-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Famotidine-d4 (Major) is a deuterated form of famotidine, a histamine H2 receptor antagonist. Famotidine is commonly used to treat conditions related to excessive stomach acid production, such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome . The deuterated form, Famotidine-d4, is often used in scientific research to study the pharmacokinetics and metabolism of famotidine due to its stable isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Famotidine-d4 involves the incorporation of deuterium atoms into the famotidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of famotidine in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Famotidine-d4 typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as crystallization and chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Famotidine-d4 undergoes various chemical reactions, including:
Oxidation: Famotidine-d4 can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives
Applications De Recherche Scientifique
Famotidine-d4 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of famotidine.
Metabolism: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Understanding how famotidine interacts with other drugs.
Biological Research: Exploring the effects of famotidine on histamine receptors and related pathways .
Mécanisme D'action
Famotidine-d4, like famotidine, acts as a competitive inhibitor of histamine H2 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing gastric acid secretion. This mechanism is particularly effective in treating conditions like GERD and peptic ulcers. The primary molecular target is the histamine H2 receptor, and the pathway involves the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced acid secretion .
Comparaison Avec Des Composés Similaires
Famotidine-d4 can be compared with other histamine H2 receptor antagonists such as:
Cimetidine: Less potent and has more drug interactions.
Ranitidine: Similar potency but has been withdrawn from many markets due to safety concerns.
Nizatidine: Similar efficacy but different pharmacokinetic profile .
Famotidine-d4 is unique due to its deuterated nature, which makes it particularly useful in research settings for studying the pharmacokinetics and metabolism of famotidine without altering its pharmacological properties .
Propriétés
Formule moléculaire |
C8H15N7O2S3 |
|---|---|
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
2,2,3,3-tetradeuterio-3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i1D2,2D2 |
Clé InChI |
XUFQPHANEAPEMJ-LNLMKGTHSA-N |
SMILES isomérique |
[2H]C([2H])(C(=NS(=O)(=O)N)N)C([2H])([2H])SCC1=CSC(=N1)N=C(N)N |
SMILES canonique |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



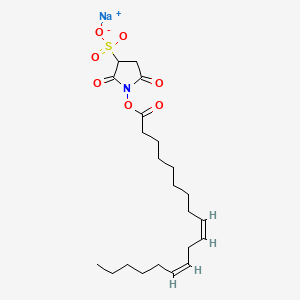
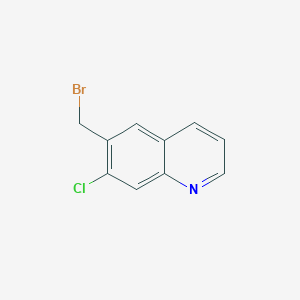
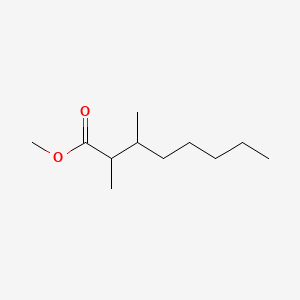
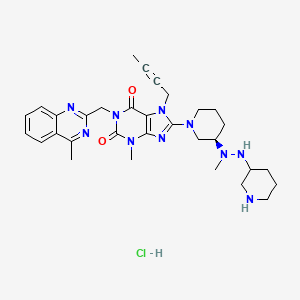
![sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13858978.png)
![(E)-4-[tert-butyl(diphenyl)silyl]oxy-7-trimethylsilylhept-2-en-6-ynal](/img/structure/B13858980.png)
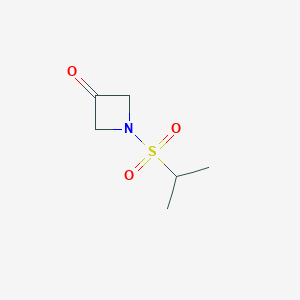
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)-d15](/img/structure/B13858992.png)

![2,2,2-trifluoro-N-[(Z)-2H-pyrazin-5-ylideneamino]acetamide](/img/structure/B13859017.png)
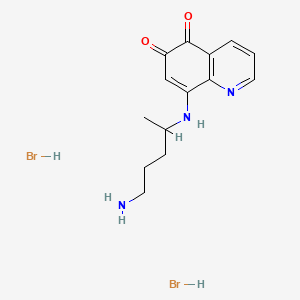
![(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([[thiazol-5-ylmethoxy)carbonyl]amino]hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride](/img/structure/B13859049.png)
![(7a,17b)-17-Hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]androst-4-en-3-one](/img/structure/B13859053.png)
